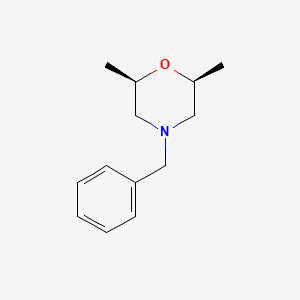

4-Benzyl-cis-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-cis-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic methodologies are optimal for producing 4-Benzyl-cis-2,6-dimethylmorpholine with high stereochemical purity?

The synthesis of cis-2,6-dimethylmorpholine derivatives typically involves cyclization of diisopropanolamine using concentrated sulfuric acid (185°C–220°C), achieving a thermodynamic equilibrium favoring ~88% cis-isomer . To incorporate the benzyl group at the 4-position, selective alkylation via nucleophilic substitution or reductive amination may be employed, with purification steps (e.g., fractional distillation over packed columns) critical for isolating the cis-isomer from trans-contaminants . Yield optimization requires balancing reaction temperature and acid concentration to minimize oxidative degradation (evidenced by SO₂ evolution) .

Q. Basic: How can the stereochemical configuration of this compound be unambiguously confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for distinguishing cis- and trans-isomers. For cis-2,6-dimethylmorpholine derivatives, characteristic coupling constants (e.g., axial-equatorial proton interactions) and chemical shifts in the range of δ 1.2–1.4 ppm (methyl groups) confirm stereochemistry . X-ray crystallography may resolve ambiguities in complex derivatives .

Q. Advanced: What experimental approaches are used to study isomer-specific metabolic pathways of this compound in mammalian models?

High-pressure liquid chromatography (HPLC) coupled with radiolabeled isotopes (e.g., 3H) enables tracking of cis- and trans-isomer metabolites in urine and tissues. Studies in Syrian hamsters revealed that cis-isomers undergo faster hepatic oxidation, producing reactive intermediates like 7-methylguanine adducts, while trans-isomers exhibit slower metabolic conversion . Comparative analyses across species (rats, guinea pigs) highlight interspecies variability in cytochrome P450-mediated activation .

Q. Advanced: How does the benzyl substituent at the 4-position influence the mutagenic potential of cis-2,6-dimethylmorpholine derivatives?

The benzyl group enhances lipophilicity, facilitating DNA adduct formation. In N-nitroso derivatives (e.g., N-nitroso-2,6-dimethylmorpholine), the cis-configuration promotes alkylation at the Ki-ras gene’s codon 12, causing G→D mutations in pancreatic tumors . Structure-activity relationship (SAR) studies using site-directed mutagenesis and PCR sequencing reveal that steric effects from the benzyl group stabilize DNA-intercalating intermediates .

Q. Advanced: What carcinogenicity models are most relevant for evaluating this compound derivatives?

Syrian golden hamsters are preferred due to their susceptibility to pancreatic ductal carcinoma induced by N-nitroso-cis-2,6-dimethylmorpholine derivatives. Dose-response studies (e.g., 12 mg/kg body weight) combined with histopathological analysis of O6-methylguanine adducts in ductal cells provide mechanistic insights into alkylating agent toxicity . Comparative studies in European hamsters further differentiate species-specific repair mechanisms .

Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for quantifying low concentrations (ppb levels) in tissues. Derivatization with pentafluorobenzoyl chloride enhances detection sensitivity . For non-volatile metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred .

Q. Advanced: How do structural modifications at the morpholine ring affect the compound’s interaction with cellular targets?

Substitutions at the 4-position (e.g., benzyl, cycloalkyl) modulate steric hindrance and electron density, altering binding to enzymes like DNA methyltransferases. Molecular docking simulations and comparative SAR studies with 4-cyclododecyl analogs (e.g., dodemorph) show that bulky substituents reduce off-target binding but increase metabolic stability .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential carcinogenicity (e.g., N-nitroso derivatives), use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor vapor pressure (0.02 mmHg at 25°C) and flash point (41°C) to prevent inhalation or combustion . Waste disposal must follow EPA guidelines for nitroso compounds .

Q. Advanced: What computational tools are used to predict the environmental persistence of this compound derivatives?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and bioaccumulation factors (logP ~2.5–3.0). Hydrolysis studies at pH 7–9 reveal slow degradation (<10% in 28 days), suggesting moderate persistence in aquatic systems .

Q. Advanced: How do cis- and trans-isomers differ in their inhibition of fungal cytochrome b₅ reductase?

cis-2,6-dimethylmorpholine derivatives exhibit higher binding affinity to the enzyme’s hydrophobic pocket due to favorable van der Waals interactions. Enzyme kinetics assays (e.g., IC₅₀ measurements) show cis-isomers inhibit NADPH oxidation at nM concentrations, whereas trans-isomers require µM doses .

Properties

CAS No. |

61883-58-7 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2R,6S)-4-benzyl-2,6-dimethylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ |

InChI Key |

LLKJAIKKDGIIJW-TXEJJXNPSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.